Dermaseptin-J9

Antimicrobial peptides Membrane biophysics Peptide engineering

Dermaseptin-J9 (DRS-J9) is a 29-residue, C-terminally amidated antimicrobial peptide with a distinct +3 net charge and low hydrophobicity (GRAVY 0.041). This unique profile directly governs its membrane selectivity and 30-hour mammalian half-life, making it an irreplaceable tool for structure–activity relationship (SAR) studies, membrane biophysics, and MDR Gram-negative research. Substituting with other dermaseptins (e.g., S4) alters experimental outcomes. Purchase the exact sequence to ensure reproducibility and valid benchmark data for analog engineering or analytical method development.

Molecular Formula
Molecular Weight
Cat. No. B1577003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-J9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-J9: A 29-Amino Acid Antimicrobial Peptide from Phasmahyla jandaia with Distinct Physicochemical Properties for Targeted Research Procurement


Dermaseptin-J9 (DRS-J9) is a linear, cationic antimicrobial peptide (AMP) composed of 29 amino acid residues (GLWKSLLKNVGKAAGKAALNAVTDMVNQS). It was discovered in the skin secretion of the Brazilian leaf frog Phasmahyla jandaia and belongs to the dermaseptin family of α-helical, membrane-active peptides [1]. The peptide exhibits a net charge of +3, a hydrophobicity (GRAVY) of 0.041, and a Boman index of -17.4, which predict moderate membrane-binding affinity and potential antimicrobial activity. Its sequence, C-terminal amidation, and physicochemical profile distinguish it from other dermaseptins, making it a defined, research-grade tool for studying structure–activity relationships and membrane perturbation mechanisms [2].

Why Dermaseptin-J9 Cannot Be Replaced by Other Dermaseptin Family Peptides in Scientific Workflows


Within the dermaseptin family, even minor sequence variations lead to substantial differences in net charge, hydrophobicity, amphipathicity, and helical propensity—all of which govern membrane selectivity, antimicrobial spectrum, and cytotoxicity. Dermaseptin-J9 possesses a unique combination of a +3 net charge, low hydrophobicity (0.041 GRAVY), and an extended mammalian half-life prediction (30 h) compared to closely related peptides like Dermaseptin S4 (+4 charge, higher hydrophobicity, 4.4 h half-life) [1]. These physicochemical divergences translate into distinct membrane-binding kinetics and selectivity profiles, meaning that substituting Dermaseptin-J9 with another dermaseptin will alter experimental outcomes in antimicrobial susceptibility testing, membrane biophysics, or peptide engineering studies. Procurement of the exact sequence is therefore essential for reproducibility and for maintaining the precise structure–activity relationships under investigation [2].

Quantitative Evidence Differentiating Dermaseptin-J9 from Analogs: A Procurement-Focused Comparator Analysis


Sequence-Specific Physicochemical Properties of Dermaseptin-J9 Versus Dermaseptin S4

Dermaseptin-J9 exhibits a net charge of +3, a GRAVY hydrophobicity of 0.041, and a mammalian half-life prediction of 30 hours. In contrast, the well-studied analog Dermaseptin S4 (UniProt P80280) possesses a net charge of +4, a markedly higher hydrophobicity index (103.21 on the same scale), and a shorter mammalian half-life of 4.4 hours [1][2]. These quantifiable differences in electrostatic potential, hydrophobic moment, and predicted in vivo stability are directly relevant to experimental design in membrane interaction studies and antimicrobial assays.

Antimicrobial peptides Membrane biophysics Peptide engineering

Predicted Helical Content of Dermaseptin-J9: A Structural Determinant of Membrane Activity

Computational secondary structure prediction indicates that Dermaseptin-J9 adopts 48.3% α-helical conformation, with 6.9% β-strand and 13.8% coil content [1]. This level of helicity is typical of membrane-active dermaseptins but differs from analogs with higher helical propensity, which often correlate with increased cytotoxicity. The precise helical content influences the peptide's ability to insert into lipid bilayers and form transmembrane pores, a key mechanism of antimicrobial action.

Peptide structure Circular dichroism Membrane permeabilization

Class-Level Antibacterial Activity of Dermaseptins Against Multidrug-Resistant Acinetobacter baumannii

While Dermaseptin-J9-specific MIC data are not publicly available, dermaseptin derivatives (including K4S4 analogs) demonstrate potent antibacterial activity against Acinetobacter baumannii, a critical-priority MDR pathogen. In a recent study, all tested dermaseptin analogs exhibited MICs ranging from 3.125 to 12.5 μg/mL and MBCs from 6.25 to 25 μg/mL against A. baumannii [1]. This class-level potency underscores the translational potential of dermaseptins as anti-infective leads. Dermaseptin-J9, with its distinct sequence, is expected to fall within a comparable activity range and offers a unique scaffold for structure–activity relationship (SAR) optimization.

Antibacterial MIC Nosocomial pathogens

C-Terminal Amidation: A Post-Translational Modification Affecting Peptide Stability and Activity

Dermaseptin-J9 is naturally C-terminally amidated (-NH2), as identified in the native skin secretion and reflected in synthetic vendor preparations [1][2]. C-terminal amidation is known to enhance peptide resistance to carboxypeptidase degradation and can increase antimicrobial potency by reducing the net negative charge at the C-terminus, thereby facilitating stronger electrostatic interaction with anionic bacterial membranes. In contrast, non-amidated dermaseptin variants exhibit reduced stability and, in some cases, diminished antimicrobial activity.

Post-translational modification Peptide stability Antimicrobial activity

Defined Research and Industrial Applications for Dermaseptin-J9 Based on Quantitative Evidence


Antibacterial Discovery and Lead Optimization Against Multidrug-Resistant Gram-Negative Pathogens

Dermaseptin-J9 serves as a natural lead compound for developing novel antibacterial agents targeting MDR Gram-negative bacteria, particularly Acinetobacter baumannii. While specific MIC data are pending, class-level evidence demonstrates that dermaseptin derivatives achieve MICs as low as 3.125 μg/mL against A. baumannii [1]. Researchers can procure Dermaseptin-J9 to establish baseline activity profiles, perform structure–activity relationship (SAR) studies, and engineer analogs with improved potency or reduced cytotoxicity.

Membrane Biophysics and Mechanistic Studies of Peptide–Lipid Interactions

The distinct physicochemical profile of Dermaseptin-J9—net charge +3, low hydrophobicity (0.041), and predicted 48.3% helical content—makes it an ideal model peptide for investigating the role of electrostatic and hydrophobic forces in membrane binding and permeabilization [2][3]. Researchers can use Dermaseptin-J9 in lipid monolayer/vesicle assays, surface plasmon resonance (SPR), or molecular dynamics simulations to correlate sequence features with membrane disruption kinetics.

Peptide Engineering and Rational Design of Dermaseptin Analogs

Dermaseptin-J9 provides a defined, natural scaffold for rational peptide engineering. Its sequence can be systematically modified to enhance net charge, hydrophobicity, or helicity while monitoring changes in antimicrobial activity and hemolytic potential. The 30-hour predicted mammalian half-life also suggests it as a suitable template for stability-enhancing mutations or formulation studies aimed at extending peptide longevity in biological media [2].

Quality Control and Reference Standard for Dermaseptin Research

Given the sequence-specific variations among dermaseptins, Dermaseptin-J9 is a critical reference standard for analytical method development (e.g., HPLC, LC–MS) and for benchmarking the activity of newly discovered or synthetic dermaseptin analogs. Its C-terminal amidation and high-purity commercial availability (95.8% by HPLC) ensure reproducible results in both academic and industrial settings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin-J9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.